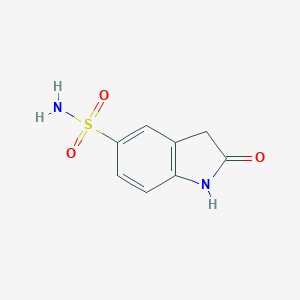

2-オキソインドリン-5-スルホンアミド

概要

説明

Synthesis Analysis

The synthesis of 2-Oxoindoline-5-sulfonamide and related compounds involves innovative methods that highlight the chemical ingenuity in creating these molecules. For instance, a Cu(I)-catalyzed, intermolecular protocol enables the efficient synthesis of 2-amidoindoles and tetrahydroindolo[1,2-a]quinazolines, which are structurally related to 2-Oxoindoline-5-sulfonamide, demonstrating the potential versatility in synthesizing oxoindoline derivatives through one-pot processes and the incorporation of sulfonamide groups (S. Kiruthika & P. Perumal, 2014).

Molecular Structure Analysis

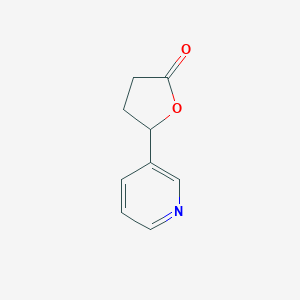

The molecular structure of 2-Oxoindoline-5-sulfonamide is crucial for its chemical behavior and interactions. The compound's structure, featuring a 2-oxoindoline core and a sulfonamide moiety, contributes to its unique properties, such as its reactivity and potential biological activity. Studies on related compounds, such as sulfonamide derivatives, offer insights into the molecular frameworks that can be synthesized and the structural basis for their reactivity and function (H. Yanagisawa et al., 1973).

Chemical Reactions and Properties

2-Oxoindoline-5-sulfonamide undergoes various chemical reactions that are essential for its functionalization and application. For example, novel sulfonamides have been synthesized, showing inhibitory activity against metalloenzyme carbonic anhydrase, indicating the reactivity of the oxoindoline and sulfonamide groups in biological contexts (Wagdy M. Eldehna et al., 2017).

Physical Properties Analysis

The physical properties of 2-Oxoindoline-5-sulfonamide, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical for determining the compound's suitability for specific applications and for understanding its behavior under different conditions.

Chemical Properties Analysis

The chemical properties of 2-Oxoindoline-5-sulfonamide, including its reactivity with different reagents, stability under various conditions, and potential for undergoing a range of chemical transformations, are essential for its application in synthesis and other areas. Studies on similar compounds, such as the electrochemical synthesis of sulfonamide derivatives, provide valuable insights into the chemical versatility of the sulfonamide group and the potential for creating diverse derivatives (Hadi Beiginejad & D. Nematollahi, 2014).

科学的研究の応用

ブルトンチロシンキナーゼ(BTK)の阻害

2-オキソインドリン-5-スルホンアミド誘導体は、ブルトンチロシンキナーゼ(BTK)の阻害剤として合成され、評価されています . BTKは、いくつかのヒトB細胞関連自己免疫疾患、炎症、および血液悪性腫瘍に対する有望な分子標的です . 最も細胞毒性の高い塩基性の高い化合物は、PID-4(2.29±0.52μM)、PID-6(9.37±2.47μM)、およびPID-19(2.64±0.88μM)でした .

バーキットリンパ腫の治療

これらの化合物は、非BTK癌細胞株および非癌細胞株で有意な細胞毒性を示すことなく、バーキットリンパ腫RAMOS細胞を選択的に阻害しました . さらに、PID-4はBTKおよび下流のシグナル伝達カスケードの阻害に有望な活性を示しました .

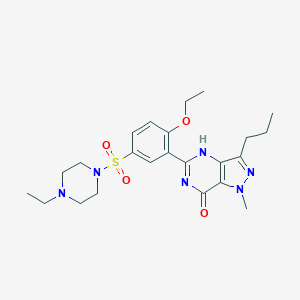

3-(ジヒドロ-2H-ピラン-4(3H)-イリデン)-2-オキソインドリン-5-スルホンアミド誘導体の合成

一連の3-(ジヒドロ-2H-ピラン-4(3H)-イリデン)-2-オキソインドリン-5-スルホンアミド誘導体は、対応するスルホンアミドとピロリジンの存在下でのジヒドロ-2H-ピラン-4(3H)-オンのクネーフェナーゲル縮合によって合成されました .

新規抗腫瘍剤の設計と合成

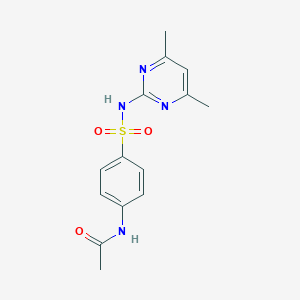

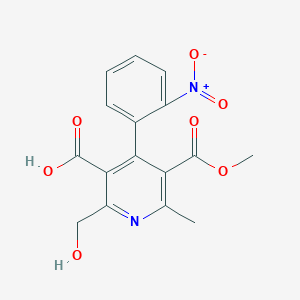

プロカスパーゼ-3を活性化する新規な小分子を探索するために、2つのシリーズの新規な(E)‑N’‑アリリデン‑2‑(2‑オキソインドリン‑1‑イル)アセトヒドラジドおよび(Z)-2‑(5‑置換‑2‑オキソインドリン‑1‑イル)‑N’‑(2‑オキソインドリン‑3‑イリデン)アセトヒドラジドが設計および合成されました .

細胞毒性評価

これらの化合物は、3つのヒト癌細胞株(結腸癌SW620、前立腺癌PC‑3、および肺癌NCI‑H23)に対して著しい細胞毒性を示しました . 特に、4f–hおよび4n–pを含む6つの化合物は、最初のプロカスパーゼ-3活性化化合物である陽性対照PAC‑1と同等またはそれ以上の細胞毒性を示しました .

細胞アポトーシスの誘導

<a data-citationid="ccf7c86e-11ce-841f-933a-a612171d3141-32

作用機序

Target of Action

The primary target of 2-Oxoindoline-5-sulfonamide is Bruton’s Tyrosine Kinase (BTK) . BTK is a Tec family kinase that functions as a nonreceptor tyrosine kinase . It is critical for B-cell development, differentiation, and signaling . BTK expression is assumed to be a prerequisite for B-cell proliferation and survival .

Mode of Action

2-Oxoindoline-5-sulfonamide interacts with BTK, inhibiting its function . This compound selectively inhibits BTK-high RAMOS cell proliferation and phosphorylation of BTK and downstream signaling cascades .

Biochemical Pathways

The inhibition of BTK by 2-Oxoindoline-5-sulfonamide affects the B-cell signaling pathway . This disruption can lead to the premature death of BTK-deficient B lymphocytes .

Pharmacokinetics

The compound’s cytotoxicity and inhibitory effects on btk suggest it has sufficient bioavailability to exert its effects .

Result of Action

The result of 2-Oxoindoline-5-sulfonamide’s action is the selective inhibition of Burkitt’s lymphoma RAMOS cells without significant cytotoxicity in non-BTK cancerous and non-cancerous cell lines . This suggests that the compound could be a potent inhibitor of Burkitt’s lymphoma cells .

将来の方向性

特性

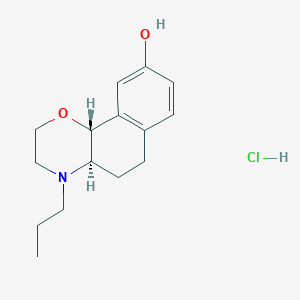

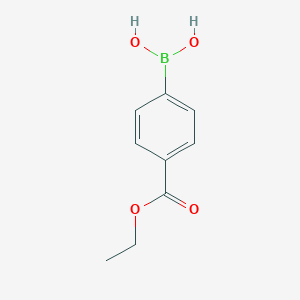

IUPAC Name |

2-oxo-1,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRWVQFEVVSTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436660 | |

| Record name | 2-oxoindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175075-24-8 | |

| Record name | 2-oxoindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)